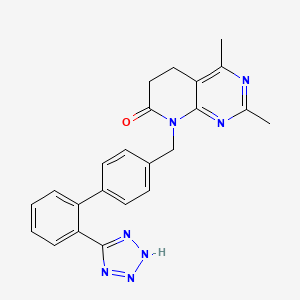

Tasosartan

Descripción

This compound is a long-acting angiotensin II (AngII) receptor blocker. Its long duration of action has been attributed to its active metabolite enolthis compound. It is used to treat patients with essential hypertension.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

angiotensin II antagonist; structure given in first source

Propiedades

IUPAC Name |

2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6-dihydropyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N7O/c1-14-18-11-12-21(31)30(23(18)25-15(2)24-14)13-16-7-9-17(10-8-16)19-5-3-4-6-20(19)22-26-28-29-27-22/h3-10H,11-13H2,1-2H3,(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXGNEYLLLSOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163148 | |

| Record name | Tasosartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tasosartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.25e-02 g/L | |

| Record name | Tasosartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

145733-36-4 | |

| Record name | Tasosartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145733-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tasosartan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145733364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tasosartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01349 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tasosartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TASOSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48G92V856H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tasosartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tasosartan on AT1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tasosartan is a potent and selective, non-peptide angiotensin II receptor antagonist that exhibits competitive and surmountable antagonism at the angiotensin II type 1 (AT1) receptor. Its mechanism of action involves the direct blockade of the AT1 receptor, thereby inhibiting the physiological effects of angiotensin II, a key regulator of blood pressure and cardiovascular homeostasis. This guide provides a comprehensive technical overview of this compound's interaction with the AT1 receptor, including its binding affinity, functional antagonism, and the downstream signaling consequences of its action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to this compound and the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector of the RAS, angiotensin II (Ang II), exerts its physiological effects by binding to two main G protein-coupled receptors (GPCRs): the AT1 and AT2 receptors.[1] The AT1 receptor mediates most of the known cardiovascular effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.[2]

This compound is a member of the "sartan" class of drugs, which are designed to selectively block the AT1 receptor.[3] By preventing Ang II from binding to its receptor, this compound effectively mitigates the downstream signaling cascades that lead to increases in blood pressure and other pathophysiological effects associated with an overactive RAS.[4] this compound itself is a long-acting antagonist, and it is also metabolized to an active metabolite, enolthis compound (B12386791), which also exhibits high affinity for the AT1 receptor.[1][5]

Molecular Mechanism of Action

This compound functions as a competitive antagonist at the AT1 receptor. This means that it binds to the same site on the receptor as the endogenous ligand, Angiotensin II, but does not activate the receptor.[4] The antagonism is surmountable, indicating that the inhibitory effect of this compound can be overcome by increasing the concentration of Angiotensin II.[6] This is in contrast to insurmountable antagonists, which form a more stable complex with the receptor, making their inhibitory effects less dependent on the concentration of the agonist.

Binding Affinity and Kinetics

The affinity of this compound and its active metabolite, enolthis compound, for the AT1 receptor has been characterized through radioligand binding assays. These assays measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50) or the equilibrium dissociation constant (Ki).

Table 1: Binding Affinity of this compound and its Metabolites for the Human AT1 Receptor

| Compound | Assay Type | Parameter | Value (nM) | Reference |

| This compound | Radioligand Binding | IC50 | 1.2 | [7] |

| This compound | Radioligand Binding | Ki | 46.6 | [7] |

| Enolthis compound | Radioligand Binding | IC50 | ~1.2 (high affinity) | [5] |

| This compound Metabolite 1 (Unsaturated Diol) | Radioligand Binding | IC50 | 20-45 | [8] |

| This compound Metabolite 2 (Carboxylic Acid) | Radioligand Binding | IC50 | 20-45 | [8] |

| This compound Metabolite 3 (Carboxylic Acid) | Radioligand Binding | IC50 | 20-45 | [8] |

Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as the radioligand and tissue/cell preparation used.

The high protein binding of enolthis compound (>99.9%) may influence its in vivo activity, potentially explaining a delayed onset of action despite its high affinity for the AT1 receptor.[5]

Functional Antagonism

The antagonistic properties of this compound are further elucidated through functional assays that measure the inhibition of Angiotensin II-induced cellular responses. A key downstream effect of AT1 receptor activation is the mobilization of intracellular calcium.

Table 2: Functional Antagonism of this compound

| Assay Type | Parameter | Effect | Reference |

| Ang II-induced Pressor Response (in vivo) | Blood Pressure | This compound (1 and 3 mg/kg, i.v. or intragastrically) significantly reduces the pressor response to Ang II in rats. | [7] |

| Clinical Trials (Hypertensive Patients) | Blood Pressure Reduction | This compound (50-200 mg, once daily) produces significant reductions in systolic and diastolic blood pressure compared to placebo. | [5] |

AT1 Receptor Signaling Pathways and Inhibition by this compound

Activation of the AT1 receptor by Angiotensin II initiates a complex network of intracellular signaling pathways. These can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. This compound, by blocking the initial binding of Ang II, prevents the activation of both of these signaling arms.

G Protein-Dependent Signaling

The AT1 receptor primarily couples to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn generates two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in cellular responses such as smooth muscle contraction (vasoconstriction) and cell growth.

Caption: G Protein-Dependent AT1 Receptor Signaling Pathway and its Inhibition by this compound.

β-Arrestin-Dependent Signaling

Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the AT1 receptor. This phosphorylation promotes the recruitment of β-arrestin proteins, which uncouple the receptor from G proteins, leading to desensitization. However, β-arrestins can also act as signal transducers themselves, initiating a second wave of signaling that is independent of G proteins. This can involve the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade.

Caption: β-Arrestin-Dependent AT1 Receptor Signaling and its Prevention by this compound.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (IC50 and Ki) of this compound for the AT1 receptor.

Materials:

-

Cell membranes expressing the human AT1 receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

This compound stock solution and serial dilutions.

-

Non-specific binding control: 10 µM unlabeled Angiotensin II or a high concentration of another AT1 receptor antagonist.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of non-specific binding control.

-

Competition: 50 µL of each this compound dilution.

-

-

Radioligand Addition: Add 50 µL of [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II (at a concentration close to its Kd) to all wells.

-

Membrane Addition: Add 150 µL of the AT1 receptor membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Dry the filter mat, add scintillation cocktail to each filter, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for a Radioligand Binding Assay.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit Angiotensin II-induced increases in intracellular calcium.

Materials:

-

Cells stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Angiotensin II stock solution.

-

This compound stock solution and serial dilutions.

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Agonist Injection: Inject a concentration of Angiotensin II that elicits a submaximal response (e.g., EC80) into each well.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the Angiotensin II response for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50.

-

Conclusion

This compound is a well-characterized AT1 receptor antagonist that acts through a competitive and surmountable mechanism. Its ability to potently block the binding of Angiotensin II to the AT1 receptor translates into the effective inhibition of downstream G protein- and β-arrestin-dependent signaling pathways. This comprehensive blockade of Ang II's physiological effects forms the basis of its therapeutic efficacy in the management of hypertension. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals working on the characterization of existing and novel AT1 receptor antagonists. Further investigation into the subtle differences in binding kinetics and functional antagonism among various "sartans" may unveil new therapeutic opportunities and lead to the development of next-generation RAS inhibitors with improved clinical profiles.

References

- 1. This compound, enolthis compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. | BioWorld [bioworld.com]

- 6. Clinical Pharmacology of the Angiotensin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel human metabolites of the angiotensin-II antagonist this compound and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tasosartan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasosartan is a potent and selective, nonpeptide angiotensin II type 1 (AT1) receptor antagonist, investigated for its efficacy in the treatment of hypertension.[1] This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic route to this compound. The synthesis is presented with experimental protocols for key reactions, and all available quantitative data is summarized. Additionally, the guide includes a visualization of the synthetic workflow and the associated biological signaling pathway, designed to meet the needs of researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule featuring a biphenyltetrazole moiety linked to a dihydropyrido[2,3-d]pyrimidin-7-one core.

IUPAC Name: 2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6-dihydropyrido[2,3-d]pyrimidin-7-one

Chemical Formula: C₂₃H₂₁N₇O

Molecular Weight: 411.46 g/mol [1]

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₁N₇O | PubChem |

| Molecular Weight | 411.46 g/mol | PubChem[1] |

| Physical Description | Solid | PubChem |

| Solubility | 3.25e-02 g/L | PubChem |

Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step process. A key strategy involves the construction of the core heterocyclic system followed by the introduction of the biphenyltetrazole side chain via a Suzuki coupling reaction. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one

This initial step involves the alkylation of the dihydropyrido[2,3-d]pyrimidin-7-one core.

-

Reactants:

-

2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one

-

1-bromo-4-(bromomethyl)benzene

-

Base (e.g., Potassium Carbonate)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

-

Procedure:

-

To a solution of 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one in DMF, add potassium carbonate.

-

Add 1-bromo-4-(bromomethyl)benzene to the mixture.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one.

-

Step 2: Suzuki Coupling to form the Protected this compound Intermediate

This key step forms the biphenyl (B1667301) linkage through a palladium-catalyzed Suzuki coupling reaction.

-

Reactants:

-

8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one

-

2-[N-(trityl)-tetrazole]phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Sodium Carbonate)

-

Solvent system (e.g., Toluene, Ethanol, and Water)

-

-

Procedure:

-

To a degassed mixture of toluene, ethanol, and water, add 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one, 2-[N-(trityl)-tetrazole]phenylboronic acid, and sodium carbonate.

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon) until the reaction is complete.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

The crude product, the N-trityl protected this compound, can be purified by chromatography.

-

Step 3: Deprotection to Yield this compound

The final step involves the removal of the trityl protecting group from the tetrazole ring.

-

Reactants:

-

Protected this compound Intermediate

-

Acid (e.g., Hydrochloric Acid or Trifluoroacetic Acid)

-

Solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

-

Procedure:

-

Dissolve the protected this compound intermediate in the chosen solvent.

-

Add the acid and stir the mixture at room temperature.

-

Monitor the reaction for the removal of the trityl group.

-

Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product, wash the organic layer, dry, and concentrate to yield this compound.

-

Further purification can be achieved by recrystallization.

-

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the angiotensin II receptor type 1 (AT1). Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, which is a G-protein coupled receptor (GPCR). This binding activates the Gq/11 protein, initiating a downstream signaling cascade. This compound competitively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting this signaling pathway and leading to vasodilation and a reduction in blood pressure.[1]

The signaling pathway initiated by angiotensin II binding to the AT1 receptor is outlined below.

Caption: Angiotensin II Receptor Type 1 (AT1R) Signaling Pathway and its inhibition by this compound.

Upon activation by angiotensin II, the AT1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction, leading to vasoconstriction. This compound, by blocking the initial binding of angiotensin II, prevents this entire cascade.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and mechanism of action of this compound. The synthetic route, centered around a key Suzuki coupling reaction, offers a viable pathway for the laboratory-scale preparation of this potent AT1 receptor antagonist. The provided experimental outlines and the signaling pathway diagram serve as valuable resources for researchers in the fields of medicinal chemistry and pharmacology. Further research into optimizing the synthetic yields and exploring the full therapeutic potential of this compound and its analogs is warranted.

References

The Rise and Fall of Tasosartan: A Technical Deep Dive into Wyeth's Angiotensin II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development history of Tasosartan, a potent angiotensin II receptor antagonist developed by Wyeth Pharmaceuticals. The document details the compound's synthesis, preclinical and clinical development, mechanism of action, and the ultimate reasons for its discontinuation. All quantitative data is summarized in structured tables, and key experimental methodologies are described. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows.

Introduction

This compound was a promising nonpeptide angiotensin II type 1 (AT1) receptor antagonist developed by Wyeth for the treatment of hypertension and heart failure.[1] As a member of the "sartan" class of drugs, it was designed to selectively block the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.[2] Despite showing significant efficacy in clinical trials, its development was halted in Phase III due to concerns about liver toxicity.[3][4] This guide provides a comprehensive overview of the scientific journey of this compound, from its molecular design to its clinical evaluation.

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step process culminating in the formation of the characteristic biphenyl-tetrazole structure common to many sartans. A key step in the synthesis is a Suzuki coupling reaction to form the biphenyl (B1667301) core.

Experimental Protocol: Synthesis of this compound

A reported synthesis of this compound involves the following key steps:

-

Alkylation: 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one is reacted with 4'-bromobenzyl bromide in an alkylation reaction to yield 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one.

-

Suzuki Coupling: The resulting intermediate undergoes a Suzuki coupling reaction with 2-(N-trityl-tetrazol-5-yl)phenylboronic acid. This reaction is catalyzed by a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. This step forms the crucial biphenyl linkage.

-

Deprotection: The trityl protecting group on the tetrazole ring is removed under acidic conditions (e.g., using hydrochloric acid in a solvent like tetrahydrofuran) to yield the final active compound, this compound.

Preclinical Development

This compound demonstrated high affinity and selectivity for the AT1 receptor in preclinical studies, leading to potent antihypertensive effects in animal models.

In Vitro Receptor Binding Affinity

Experimental Protocol: Angiotensin II Receptor Binding Assay

A radioligand binding assay was utilized to determine the affinity of this compound for the AT1 receptor. The general protocol involves:

-

Membrane Preparation: Membranes are prepared from a tissue source rich in AT1 receptors, such as rat adrenal glands or liver.[5][6]

-

Radioligand: A radiolabeled form of angiotensin II, typically [125I]-Angiotensin II, is used.[5]

-

Incubation: The tissue membranes are incubated with the radioligand in the presence of varying concentrations of this compound.

-

Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Table 1: In Vitro AT1 Receptor Binding Affinity of this compound

| Compound | Assay Conditions | IC50 (nM) |

| This compound | Inhibition of [125I]-AngII binding to rat adrenal membrane | 1.2 ± 0.6 |

Data sourced from MedChemExpress product sheet citing Maillard MP, et al. J Pharmacol Exp Ther. 2000 Nov;295(2):649-54.

In Vivo Pharmacological Activity

Experimental Protocol: Angiotensin II Pressor Response Assay in Rats

The in vivo efficacy of this compound was assessed by its ability to block the pressor (blood pressure raising) effect of exogenously administered angiotensin II in rats. A typical protocol is as follows:

-

Animal Model: Anesthetized or conscious rats are used.[7][8]

-

Catheterization: Catheters are implanted for drug administration and blood pressure monitoring.[7]

-

Angiotensin II Challenge: A baseline pressor response to an intravenous bolus of angiotensin II is established.[8]

-

This compound Administration: this compound is administered intravenously at various doses.

-

Post-treatment Challenge: The angiotensin II challenge is repeated at different time points after this compound administration to determine the extent and duration of the blockade of the pressor response.

Table 2: In Vivo Efficacy of this compound in Rats

| Dose (mg/kg, i.v.) | Effect |

| 1.0 and 3.0 | Significant attenuation of the pressor response to Angiotensin II |

Data sourced from MedChemExpress product sheet citing Elokdah HM, et al. Bioorg Med Chem Lett. 2002 Aug 5;12(15):1967-71.

Clinical Development

This compound progressed through to Phase III clinical trials for the treatment of essential hypertension. The clinical studies demonstrated its efficacy in lowering blood pressure.

Clinical Efficacy in Hypertension

Multiple clinical trials were conducted to evaluate the antihypertensive effects of this compound.

Table 3: Summary of a 10-Week, Double-Blind, Placebo-Controlled, Dose-Titration Study in Patients with Stage I and Stage II Hypertension

| Parameter | This compound (n=132) | Placebo (n=130) |

| Change in Mean Sitting Diastolic Blood Pressure (SiDBP) from Baseline (mm Hg) | -9.4 ± 0.7 | -2.0 ± 0.7 |

| Change in Mean Sitting Systolic Blood Pressure (SiSBP) from Baseline (mm Hg) | -12.2 ± 1.2 | +0.4 ± 1.2 |

| Response Rate (%) (SiDBP ≤90 mm Hg or a decrease from baseline of ≥10 mm Hg) | 55 | 19 |

| Mean 24-hour Blood Pressure Reduction (mm Hg) | -12.6 / -8.1 | +0.6 / +0.5 |

Data sourced from a study by the this compound Investigators Group.[9]

The study concluded that this compound at doses of 50 to 200 mg once daily was effective and safe for the treatment of essential hypertension over a 10-week period.[9]

Discontinuation due to Liver Toxicity

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This leads to vasodilation and a reduction in blood pressure.[2]

Experimental Workflows

The development of this compound involved a series of preclinical and clinical studies to assess its efficacy and safety.

Conclusion

This compound represents a case study in drug development where a compound with demonstrated efficacy was ultimately derailed by safety concerns that emerged late in the clinical trial process. Its story underscores the critical importance of thorough safety evaluation throughout all phases of drug development. While this compound never reached the market, the research and development efforts contributed to the broader understanding of angiotensin II receptor antagonists and the challenges associated with bringing new cardiovascular drugs to patients.

References

- 1. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 2. This compound | C23H21N7O | CID 60919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - AdisInsight [adisinsight.springer.com]

- 5. Radioligand assay for angiotensin II receptors (Journal Article) | OSTI.GOV [osti.gov]

- 6. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pressor action of intravenous angiotensin II reduces drinking response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Autopotentiation of pressor responses by subpressor angiotensin II in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and tolerability of this compound, a novel angiotensin II receptor blocker: results from a 10-week, double-blind, placebo-controlled, dose-titration study. This compound Investigators Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound [medbox.iiab.me]

An In-Depth Technical Guide to Tasosartan and its Active Metabolite, Enoltasosartan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasosartan is a potent, selective, and orally active nonpeptide antagonist of the angiotensin II type 1 (AT₁) receptor.[1] Developed for the treatment of essential hypertension, its long-acting therapeutic effect is largely attributed to its active metabolite, enolthis compound (B12386791).[1] This technical guide provides a comprehensive overview of the pharmacological, pharmacokinetic, and clinical data available for this compound and enolthis compound. It includes detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows to support further research and development in the field of cardiovascular therapeutics. Despite promising efficacy, the clinical development of this compound was discontinued (B1498344) following observations of elevated liver transaminases in Phase III trials.[2]

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of this system, exerts its physiological effects by binding to the AT₁ receptor, leading to vasoconstriction, aldosterone (B195564) secretion, and cellular growth.[1] Angiotensin II receptor blockers (ARBs) are a class of drugs that selectively antagonize the AT₁ receptor, offering a targeted approach to managing hypertension and other cardiovascular diseases.[3]

This compound emerged as a promising ARB with a long duration of action.[1] This prolonged effect is primarily due to its biotransformation into the active metabolite, enolthis compound.[1] This guide delves into the technical details of both compounds, providing a valuable resource for researchers in pharmacology and drug development.

Mechanism of Action

This compound and its active metabolite, enolthis compound, are selective antagonists of the AT₁ receptor. By binding to the AT₁ receptor, they prevent angiotensin II from exerting its potent vasoconstrictor effects.[1] This blockade of the RAAS at the receptor level leads to vasodilation, reduced aldosterone production, and a subsequent decrease in blood pressure.[1] Unlike angiotensin-converting enzyme (ACE) inhibitors, ARBs do not affect the breakdown of bradykinin, which is believed to reduce the incidence of certain side effects like dry cough.[3]

The interaction of this compound and enolthis compound with the AT₁ receptor effectively inhibits the downstream signaling cascade, as depicted in the following pathway diagram.

Pharmacological Properties

AT₁ Receptor Binding Affinity

| Compound | AT₁ Receptor Binding IC₅₀ (nM) |

| This compound | 1.2 ± 0.6 |

| Unsaturated Diol Metabolite | 20 - 45 |

| Carboxylic Acid Metabolites | 20 - 45 |

| Data from in vitro inhibition of ¹²⁵I-AngII binding to rat adrenal membranes.[4] |

The high protein binding of enolthis compound (>99.9%) has been shown to influence its in vitro AT₁ antagonistic effect, leading to a decrease in its apparent affinity for the receptor and a slower receptor association rate.[5][6] This high degree of protein binding is also a key factor in its delayed in vivo effect.[6]

Pharmacokinetics

The long duration of action of this compound is a direct consequence of the pharmacokinetic profile of its active metabolite, enolthis compound.

| Parameter | This compound | Enolthis compound |

| Terminal Half-life (t½) | ~2.5 hours | ~20 hours (at least 8-fold longer than this compound) |

| Time to Peak (Tmax) | 1 - 2 hours (for AT₁ receptor blockade) | Delayed (peak inhibition at 3-4 hours post-injection) |

| Protein Binding | High (~99%) | Very High (>99.9%) |

| Data compiled from studies in healthy subjects.[5][7][8] |

The metabolism of this compound to enolthis compound is a critical step in its pharmacological activity. While the specific cytochrome P450 (CYP) enzymes involved in this biotransformation have not been definitively identified in the available literature, it is known that this compound is extensively metabolized.[7]

Clinical Efficacy and Safety

Efficacy in Essential Hypertension

Clinical trials have demonstrated the efficacy of this compound in lowering blood pressure in patients with essential hypertension. A 10-week, double-blind, placebo-controlled, dose-titration study showed that this compound, administered once daily at doses of 50 mg to 200 mg, was effective and safe.[9]

| Parameter | This compound (50-200 mg/day) | Placebo |

| Mean Reduction in Sitting Diastolic Blood Pressure (SiDBP) | -9.4 ± 0.7 mm Hg | -2.0 ± 0.7 mm Hg |

| Mean Reduction in Sitting Systolic Blood pressure (SiSBP) | -12.2 ± 1.2 mm Hg | +0.4 ± 1.2 mm Hg |

| 24-hour Mean Blood Pressure Reduction (SBP/DBP) | -12.6 / -8.1 mm Hg | +0.6 / +0.5 mm Hg |

| Response Rate (SiDBP ≤90 mm Hg or ≥10 mm Hg decrease) | 55% | 19% |

| Trough-to-Peak Ratio (SBP/DBP) | 0.72 / 0.66 | - |

| Data from a 10-week, double-blind, placebo-controlled, dose-titration study in patients with Stage I and II hypertension.[9] |

Safety and Tolerability

In the aforementioned 10-week study, the safety profile of this compound was reported to be similar to that of the placebo.[9] However, the development of this compound was ultimately halted during Phase III clinical trials due to observations of elevated liver transaminases in a significant number of participants, raising concerns about potential hepatotoxicity.[2]

Experimental Protocols

In Vitro AT₁ Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a general procedure for determining the binding affinity of a test compound for the AT₁ receptor using a radioligand displacement assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize tissues rich in AT₁ receptors (e.g., rat liver or adrenal glands) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an assay buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II), and varying concentrations of the test compound (e.g., this compound or enolthis compound). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled angiotensin II).

-

Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Angiotensin II Pressor Response Assay

This protocol describes a general method for evaluating the in vivo efficacy of an AT₁ receptor antagonist in blocking the pressor response to an angiotensin II challenge in conscious rats.

Detailed Methodology:

-

Animal Preparation: Use adult male Sprague-Dawley or Wistar rats. Surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration) under anesthesia. Allow the animals to recover from surgery.

-

Experimental Setup: Place the conscious, freely moving rats in individual cages. Connect the arterial catheter to a pressure transducer to continuously monitor blood pressure and heart rate.

-

Baseline Measurement: After an acclimatization period, record stable baseline blood pressure and heart rate.

-

Drug Administration: Administer the test compound (e.g., this compound) or its vehicle via the intravenous or oral route.

-

Angiotensin II Challenge: At predetermined time points after administration of the test compound, administer a bolus intravenous injection of a standard dose of angiotensin II that elicits a submaximal pressor response. Record the peak increase in mean arterial pressure.

-

Data Analysis: Calculate the percentage inhibition of the angiotensin II-induced pressor response at each time point by comparing the response in the drug-treated group to the vehicle-treated control group. This allows for the determination of the onset, magnitude, and duration of the antagonist's effect.

Conclusion

This compound is a potent AT₁ receptor antagonist whose long-acting antihypertensive effects are mediated by its active metabolite, enolthis compound. The distinct pharmacokinetic profile of enolthis compound, characterized by a long terminal half-life and high protein binding, is central to the sustained therapeutic action of the parent drug. While clinical trials confirmed the efficacy of this compound in reducing blood pressure, concerns regarding potential hepatotoxicity led to the cessation of its development. The comprehensive data and methodologies presented in this guide offer valuable insights for researchers and drug development professionals working on the next generation of cardiovascular therapies, highlighting the importance of thorough metabolite profiling and long-term safety assessments in the development of novel therapeutics.

References

- 1. CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro [mdpi.com]

- 2. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHRONIC ANGIOTENSIN RECEPTOR BLOCKADE SUPPRESSES INTRACARDIAC ANGIOTENSIN II IN ANG II-INFUSED RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and tolerability of this compound, a novel angiotensin II receptor blocker: results from a 10-week, double-blind, placebo-controlled, dose-titration study. This compound Investigators Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preventing leptin resistance by blocking angiotensin II AT1 receptors in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, enolthis compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Tasosartan for Angiotensin II Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Tasosartan for angiotensin II (AT) receptors, with a focus on the quantitative data, experimental methodologies, and the associated signaling pathways. This compound is a nonpeptide angiotensin II receptor antagonist that has been evaluated for its therapeutic potential in cardiovascular diseases.[1][2]

Quantitative Binding Affinity Data

The binding affinity of this compound for the angiotensin II type 1 (AT1) receptor has been determined through competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

| Compound | Receptor | Parameter | Value (nM) | Species/Tissue | Reference |

| This compound | AT1 | IC50 | 1.2 ± 0.6 | Rat Adrenal Membranes | [2][3] |

Experimental Protocols

The determination of the in vitro binding affinity of this compound for the AT1 receptor is typically performed using a competitive radioligand binding assay. While the complete detailed protocol from the primary literature is not fully available, the following methodology is a composite representation based on standard practices for such assays.

Radioligand Binding Assay for AT1 Receptor

1. Membrane Preparation:

-

Adrenal glands are collected from rats and homogenized in a cold buffer solution.

-

The homogenate is then centrifuged to pellet the cell membranes, which are rich in AT1 receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

-

A constant concentration of a radiolabeled ligand that specifically binds to the AT1 receptor (e.g., 125I-Angiotensin II) is used.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the AT1 receptors in the membrane preparation.

-

The reaction is incubated at a specific temperature for a set period to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.

5. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the this compound concentration.

-

The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Angiotensin II Receptor Signaling Pathways

The angiotensin II type 1 (AT1) receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a cascade of intracellular signaling events. These pathways are broadly categorized into G-protein dependent and β-arrestin mediated pathways.

G-Protein Dependent Signaling Pathway

Upon angiotensin II binding, the AT1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11.[4] This activation triggers a series of downstream events:

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate PKC, which in turn phosphorylates various downstream target proteins, leading to cellular responses such as vasoconstriction, inflammation, and cell growth.

β-Arrestin Mediated Signaling Pathway

In addition to G-protein coupling, the activated AT1 receptor can also signal through a β-arrestin-mediated pathway. This pathway is initiated by the phosphorylation of the intracellular domains of the AT1 receptor by G-protein-coupled receptor kinases (GRKs).

-

β-Arrestin Recruitment: Phosphorylated AT1 receptors serve as a docking site for β-arrestin proteins.

-

Receptor Desensitization and Internalization: The binding of β-arrestin sterically hinders further G-protein coupling, leading to desensitization of the G-protein-mediated signaling. It also promotes the internalization of the receptor from the cell surface via clathrin-coated pits.

-

Scaffolding and Signal Transduction: β-arrestin can act as a scaffold, recruiting and activating other signaling molecules, such as MAP kinases (e.g., ERK1/2), leading to distinct cellular outcomes, including cell survival and proliferation.

Experimental Workflow for IC50 Determination

The following diagram illustrates the logical flow of a typical competitive radioligand binding assay used to determine the IC50 value of a compound like this compound.

References

- 1. This compound, enolthis compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tasosartan: Molecular Characteristics, Pharmacology, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasosartan is a potent and selective, nonpeptide angiotensin II receptor antagonist (ARA) that was developed for the treatment of hypertension. It exerts its antihypertensive effects by blocking the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacokinetic profile, and relevant experimental methodologies. While development was discontinued (B1498344) in later stages of clinical trials due to observations of elevated liver transaminases, the study of this compound and its active metabolite, enolthis compound, offers valuable insights into the pharmacology of angiotensin II receptor antagonists.[1]

Chemical and Molecular Properties

This compound is a complex heterocyclic molecule belonging to the biphenyl-tetrazole class of compounds, a common structural motif for many AT1 receptor antagonists.

Molecular Formula: C₂₃H₂₁N₇O[2]

IUPAC Name: 2,4-dimethyl-8-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one[2]

| Property | Value | Source |

| Molecular Weight | 411.46 g/mol | [2] |

| Physical Description | Solid | [2] |

| Solubility | 3.25e-02 g/L | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor. By binding to this receptor, it prevents angiotensin II from exerting its potent vasoconstrictive and aldosterone-secreting effects. This interruption of the renin-angiotensin-aldosterone system (RAAS) leads to vasodilation and a reduction in blood pressure.[2]

The Angiotensin II signaling pathway is a critical regulator of cardiovascular homeostasis. The binding of Angiotensin II to the AT1 receptor initiates a cascade of intracellular events.

Caption: Angiotensin II Signaling Pathway and the inhibitory action of this compound.

Pharmacokinetics and Metabolism

This compound is metabolized in the body to an active metabolite, enolthis compound, which has a high affinity for the AT1 receptor and contributes significantly to the drug's long duration of action.

| Parameter | This compound | Enolthis compound | Source |

| Administration | Oral, Intravenous | Metabolite | [3] |

| Peak Effect | 1-2 hours post-administration | Delayed, peak at 3-4 hours post-injection | [3] |

| Protein Binding | High | Very High (>99.9%) | [3] |

The delayed effect of enolthis compound, despite its high plasma levels, is thought to be due to its high protein binding and slow dissociation from its carrier protein.[3]

Efficacy and Clinical Data

Clinical studies have demonstrated the efficacy of this compound in reducing blood pressure in patients with essential hypertension.

| Study Parameter | Placebo | This compound (50-200 mg daily) | Source |

| Mean Sitting Diastolic Blood Pressure Reduction | -2.0 +/- 0.7 mm Hg | -9.4 +/- 0.7 mm Hg | [4] |

| Mean Sitting Systolic Blood Pressure Reduction | +0.4 +/- 1.2 mm Hg | -12.2 +/- 1.2 mm Hg | [4] |

| Response Rate (SiDBP ≤90 mm Hg or ≥10 mm Hg decrease) | 19% | 55% | [4] |

| Mean 24-hour Diastolic Blood Pressure Reduction | +0.5 +/- 0.6 mm Hg | -8.1 +/- 0.6 mm Hg | [4] |

| Mean 24-hour Systolic Blood Pressure Reduction | +0.6 +/- 0.9 mm Hg | -12.6 +/- 0.9 mm Hg | [4] |

| Trough-to-Peak Ratio (Diastolic) | - | 0.66 | [4] |

| Trough-to-Peak Ratio (Systolic) | - | 0.72 | [4] |

Despite its efficacy, this compound was withdrawn from FDA review after Phase III clinical trials showed elevated transaminases, a potential indicator of liver toxicity, in a notable number of participants.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as outlined in the patent literature. A key step involves the alkylation of 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one with a bromobenzyl bromide derivative, followed by a Suzuki coupling reaction.

Caption: General workflow for the synthesis of this compound.

Detailed Steps (based on patent description):

-

Alkylation: 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one is reacted with p-bromobenzyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dichloromethane) to yield 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one.[5]

-

Suzuki Coupling: The intermediate from the previous step is coupled with 2-[N-(trityl)-tetrazole]phenyl-boronic acid using a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in a solvent mixture such as tetrahydrofuran (B95107) and water. This reaction forms the biphenyl (B1667301) linkage and yields the trityl-protected this compound.[5]

-

Deprotection: The trityl protecting group on the tetrazole ring is removed under acidic conditions to yield the final product, this compound.

In Vitro AT1 Receptor Binding Assay

This assay is used to determine the affinity of this compound and its metabolites for the AT1 receptor.

Materials:

-

Cell membranes expressing the human AT1 receptor.

-

Radiolabeled angiotensin II (e.g., ¹²⁵I-Ang II).

-

This compound or its metabolites at various concentrations.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubate the cell membranes with a fixed concentration of radiolabeled angiotensin II and varying concentrations of the test compound (this compound).

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

In Vivo Blood Pressure Measurement in a Rat Model

This protocol is designed to assess the antihypertensive effect of this compound in an animal model.

Animal Model:

-

Spontaneously Hypertensive Rats (SHR) are a commonly used model for essential hypertension.

Protocol:

-

Acclimatize the animals to the laboratory conditions.

-

Measure baseline blood pressure using a non-invasive tail-cuff method or an invasive method involving catheterization of an artery for continuous monitoring.[6][7]

-

Administer this compound or vehicle control to the animals via oral gavage or intravenous injection.[8]

-

Measure blood pressure at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Data is typically expressed as the change in blood pressure from baseline.

Conclusion

This compound is a well-characterized AT1 receptor antagonist with demonstrated antihypertensive efficacy. Its interesting pharmacokinetic profile, particularly the role of its active metabolite enolthis compound, provides valuable insights for the design of long-acting drugs. Although its clinical development was halted, the wealth of preclinical and clinical data available for this compound continues to be a valuable resource for researchers in the fields of cardiovascular pharmacology and drug development. The experimental protocols outlined in this guide provide a framework for the further investigation of this and similar compounds. protocols outlined in this guide provide a framework for the further investigation of this and similar compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C23H21N7O | CID 60919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Efficacy and tolerability of this compound, a novel angiotensin II receptor blocker: results from a 10-week, double-blind, placebo-controlled, dose-titration study. This compound Investigators Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101712682A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 6. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Tasosartan: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Tasosartan, a potent and selective angiotensin II receptor antagonist. Understanding these fundamental physicochemical properties is critical for researchers and drug development professionals in designing and executing robust experimental protocols, ensuring data integrity, and developing stable formulations. This document summarizes available quantitative data, outlines detailed experimental methodologies, and provides visual representations of key concepts.

Core Concepts: Solubility and Stability

Solubility refers to the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. It is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and in vitro assay design.

Stability of a pharmaceutical compound refers to its ability to retain its chemical integrity and physical properties when stored under specific conditions. Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic impurities.

Quantitative Data Summary

The available quantitative solubility data for this compound is summarized in the table below. Comprehensive data across a wide range of common laboratory solvents is limited in publicly available literature.

| Solvent System | Solubility | Concentration (Molar) | Method |

| Aqueous Buffer | 0.0325 g/L[1] | ~0.079 mM | Experimental |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL[2][3] | ~303.8 mM | Experimental |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 mg/mL | ≥ 5.06 mM | In Vivo Formulation[2] |

Note: The aqueous solubility of this compound is low, which is a common characteristic of drugs belonging to the Biopharmaceutics Classification System (BCS) Class II or IV. Its high solubility in DMSO makes it a suitable solvent for preparing stock solutions for in vitro assays.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data. The following sections provide generalized yet detailed methodologies that can be adapted for this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a key parameter for understanding its intrinsic physicochemical properties.

Objective: To determine the thermodynamic solubility of this compound in various solvents.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

-

Separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.

-

Prepare a calibration curve with known concentrations of this compound to accurately determine the solubility.

Workflow for Thermodynamic Solubility Determination:

References

Preclinical Pharmacology and Toxicology of Tasosartan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasosartan is a potent, selective, and orally active nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. Developed by Wyeth, it was investigated for the treatment of hypertension and heart failure.[1] As an AT1 receptor blocker, this compound inhibits the binding of angiotensin II to its receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of this key component of the renin-angiotensin-aldosterone system (RAAS). Despite reaching Phase III clinical trials, the development of this compound was discontinued (B1498344) due to observations of elevated liver transaminases, suggesting potential hepatotoxicity in a significant number of participants.[2] This guide provides a comprehensive overview of the available preclinical pharmacology and toxicology data for this compound, with a focus on its mechanism of action, pharmacokinetics, and safety profile as understood from non-clinical studies.

Preclinical Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects by selectively and reversibly blocking the AT1 receptor. This blockade prevents angiotensin II, a potent vasoconstrictor, from binding to the AT1 receptor located in various tissues, including vascular smooth muscle and the adrenal gland. The antagonism of the AT1 receptor leads to vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.[3]

dot

Caption: Mechanism of action of this compound in the RAAS pathway.

In Vitro Pharmacology

In vitro studies have demonstrated the high affinity and selectivity of this compound for the AT1 receptor.

| Parameter | Value | Species/System | Reference |

| IC50 | 1.2 ± 0.6 nM | Rat adrenal membrane | [4] |

| Metabolite IC50s | 20 - 45 nM | Human AT1 Receptor | [5] |

Experimental Protocol: AT1 Receptor Binding Assay (General Description)

A representative protocol for an in vitro AT1 receptor binding assay would involve the following steps:

-

Membrane Preparation: Isolation of cell membranes expressing the AT1 receptor (e.g., from rat adrenal glands or cultured cells).

-

Radioligand Incubation: Incubation of the prepared membranes with a radiolabeled AT1 receptor agonist (e.g., 125I-Angiotensin II) in the presence of varying concentrations of this compound.

-

Separation: Separation of bound from free radioligand by rapid filtration.

-

Quantification: Measurement of the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculation of the IC50 value, representing the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

dot

Caption: Workflow for a typical AT1 receptor binding assay.

In Vivo Pharmacology

In vivo studies in animal models of hypertension have confirmed the antihypertensive effects of this compound.

| Study Type | Animal Model | Dosing | Key Findings | Reference |

| Angiotensin II Challenge | Anesthetized Rats | 1 and 3 mg/kg, IV | Significant attenuation of the pressor response to angiotensin II. | [5] |

| Renal Artery Constriction | Hypertensive Rats | 1 and 3 mg/kg, intragastrically or IV | Decrease in mean arterial pressure. | [6] |

Experimental Protocol: In Vivo Blood Pressure Measurement in Rats (General Description)

A common protocol for assessing the in vivo antihypertensive activity of a compound like this compound in a rat model of hypertension involves:

-

Animal Model: Utilization of a hypertensive rat model, such as the spontaneously hypertensive rat (SHR) or a surgically induced hypertensive model (e.g., two-kidney, one-clip).

-

Drug Administration: Administration of this compound or vehicle control via the desired route (e.g., oral gavage, intravenous injection).

-

Blood Pressure Monitoring: Measurement of blood pressure at various time points post-dosing. This can be achieved through:

-

Non-invasive method: Tail-cuff plethysmography.

-

Invasive method: Direct arterial cannulation and connection to a pressure transducer for continuous monitoring.

-

-

Data Analysis: Comparison of blood pressure changes between the this compound-treated and control groups to determine the efficacy and duration of action.

dot

Caption: Workflow for an in vivo antihypertensive study in rats.

Pharmacokinetics

| Parameter | Value | Species/System | Reference |

| Bioavailability | ~50% | Not specified | [7] |

| Protein Binding | ~99% (to albumin) | Not specified | [7] |

| Metabolism | Extensively metabolized by CYP3A4 and CYP2C9 | Not specified | [7] |

| Active Metabolite | Enolthis compound (B12386791) | Human | [8] |

This compound is a long-acting AT1 receptor blocker, and its duration of action has been partly attributed to its active metabolite, enolthis compound.[8] Interestingly, the pharmacodynamic effect of enolthis compound appears to be delayed despite its high affinity for the AT1 receptor, a phenomenon suggested to be due to its very high protein binding (>99.9%).[6]

Preclinical Toxicology

Detailed preclinical toxicology data for this compound is not extensively available in the public domain, likely due to the discontinuation of its development. The primary reason for its withdrawal from FDA review was the observation of elevated liver transaminases in Phase III clinical trials, indicating potential hepatotoxicity.[2]

General Toxicology

While specific study results are not available, it is known that this compound underwent a standard battery of preclinical toxicology studies, including single- and repeat-dose toxicity studies in rodents and non-rodents, as is required for an Investigational New Drug (IND) application.[9][10] The toxicologic profile of this compound was noted to be similar to that of losartan, another angiotensin II receptor antagonist.[9] The renal and adrenal effects observed with this class of drugs are generally considered to be related to their primary pharmacological activity on the RAAS.[9]

Genotoxicity

This compound would have been evaluated in a standard battery of in vitro and in vivo genotoxicity assays to assess its mutagenic and clastogenic potential. These typically include:

-

Ames test (bacterial reverse mutation assay)

-

In vitro mammalian cell chromosomal aberration test

-

In vivo rodent micronucleus test

Specific results for this compound in these assays are not publicly available.

Carcinogenicity

Long-term carcinogenicity studies in rodents (typically rats and mice) are a standard requirement for drugs intended for chronic use. While it is stated that this compound underwent carcinogenicity studies, the results have not been published.[9]

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies are conducted to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development. This compound was subjected to these studies, but the specific findings are not available in the literature.[9] It is worth noting that drugs that act on the RAAS are generally contraindicated during pregnancy due to the risk of fetal toxicity.

Summary and Conclusion

This compound is a well-characterized AT1 receptor antagonist from a pharmacological perspective, demonstrating high affinity for its target and efficacy in preclinical models of hypertension. Its pharmacokinetic profile is notable for the formation of an active metabolite, enolthis compound. The development of this compound was halted due to concerns about hepatotoxicity that emerged during late-stage clinical trials. While it is known that a comprehensive preclinical toxicology program was conducted, the detailed results of these studies are not publicly available. The information that is available suggests a toxicological profile consistent with other members of the angiotensin II receptor antagonist class, with the notable exception of the liver findings in humans that ultimately led to the cessation of its development. This guide provides a summary of the currently accessible preclinical data on this compound for the scientific community.

References

- 1. ijrpr.com [ijrpr.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C23H21N7O | CID 60919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel human metabolites of the angiotensin-II antagonist this compound and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. [Preclinical and clinical profile of Valsartan, a selective angiotensin II type-1 receptor blocker] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0015439) [hmdb.ca]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. noblelifesci.com [noblelifesci.com]

The Role of the Renin-Angiotensin-Aldosterone System in the Therapeutic Effects of Tasosartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the renin-angiotensin-aldosterone system (RAAS) in mediating the therapeutic effects of Tasosartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. This document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on key biomarkers of the RAAS.

Introduction: The Renin-Angiotensin-Aldosterone System and its Pharmacological Interruption

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2][3] Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases. The system is initiated by the release of renin from the kidneys in response to decreased renal blood flow, reduced sodium delivery, or sympathetic nerve activation.[4][5] Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. Angiotensin-converting enzyme (ACE), primarily found in the lungs, then converts angiotensin I to the highly active octapeptide, angiotensin II (Ang II).[5]

Angiotensin II exerts its potent physiological effects primarily through the AT1 receptor, leading to:

-

Vasoconstriction of arterioles, increasing systemic vascular resistance.[1]

-

Stimulation of aldosterone (B195564) secretion from the adrenal cortex, promoting sodium and water retention.[1][5]

-

Increased sympathetic nervous system activity.[1]

-

Cellular growth and proliferation in the heart and blood vessels.[2]

Pharmacological blockade of the RAAS is a cornerstone of cardiovascular therapy. Angiotensin II Receptor Blockers (ARBs), such as this compound, selectively antagonize the AT1 receptor, thereby preventing the downstream effects of Ang II and leading to a reduction in blood pressure and other beneficial cardiovascular effects.[6][7]

Mechanism of Action of this compound

This compound is a nonpeptide, orally active, and long-acting antagonist that selectively and potently binds to the AT1 receptor.[6][8] By blocking the binding of Ang II to the AT1 receptor, this compound effectively inhibits the entire cascade of physiological responses mediated by this receptor. This targeted blockade leads to vasodilation, reduced aldosterone secretion, and a decrease in sympathetic tone, collectively resulting in a significant and sustained reduction in blood pressure.[6][7] The long duration of action of this compound is partly attributed to its active metabolite, enolthis compound.[9][10]

Signaling Pathways Modulated by this compound

The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Ang II, initiates a complex network of intracellular signaling pathways. This compound, by blocking this initial activation step, prevents the downstream signaling events that contribute to the pathophysiology of hypertension.